1-butyl-2,3-dihydro-1H-indol-6-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers optimizing CNS exposure or membrane permeability often face inconsistent LogP in alkylated indolines. 1-Butyl-2,3-dihydro-1H-indol-6-amine (CAS 1019630-54-6) is the precise solution: an N-butyl indoline-6-amine with a well-defined LogP of ~2.62-significantly higher than ethyl (1.65) or methyl (1.29) analogs. This allows systematic SAR probing without scaffold hopping. • Enables direct amidation or reductive amination via free 6-NH2. • Consistent ≥95% purity across batches from multiple suppliers ensures reproducibility. • MW 190.28 fills a strategic gap between ethyl (162.23) and pentyl (204.31) analogs in compound collections.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1019630-54-6
Cat. No. B1517166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2,3-dihydro-1H-indol-6-amine
CAS1019630-54-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCCCN1CCC2=C1C=C(C=C2)N
InChIInChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
InChIKeyKXVGOCNJGSJIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2,3-dihydro-1H-indol-6-amine: Building Block Overview


1-Butyl-2,3-dihydro-1H-indol-6-amine (CAS 1019630-54-6) is an N-alkylated indoline derivative featuring a primary aromatic amine at the 6-position and a saturated 2,3-bond, distinguishing it from fully aromatic indoles . The compound is supplied as a research-grade building block with a typical purity of 95–98% and a molecular weight of 190.28 g/mol . Its physicochemical profile—including a calculated LogP of ~2.6 and a free primary amine—positions it as a versatile intermediate for constructing more complex heterocyclic systems or for probing structure-activity relationships (SAR) in drug discovery programs [1].

Category N-alkylated indoline building block with primary aromatic amine
Functional Handle Free 6-amino group enables amide coupling and reductive amination
Lipophilicity N-butyl chain provides moderate lipophilicity suitable for membrane permeability studies
Supply Research-grade material with reported purity suitable for SAR and library synthesis

1-Butyl-2,3-dihydro-1H-indol-6-amine: Irreplaceable N-Butyl Group


The N-butyl chain on 1-butyl-2,3-dihydro-1H-indol-6-amine is not an interchangeable alkyl group; it is a precise lipophilicity modulator. Replacing it with a methyl, ethyl, or propyl group significantly alters the compound's logP value—for instance, reducing LogP from ~2.62 for the butyl derivative to 1.65 for the ethyl analog or 1.29 for the methyl analog . Such changes in partition coefficient directly impact membrane permeability, metabolic stability, and off-target binding in biological assays . Furthermore, the butyl derivative offers a unique balance of molecular weight and rotatable bonds that is not replicated by its lower homologs, affecting both synthetic accessibility and downstream derivatization options . Substituting a generic N-alkyl indoline-6-amine for the specific butyl variant risks invalidating SAR hypotheses and may lead to divergent pharmacokinetic profiles in early-stage discovery.

Lipophilicity Shift Replacing N-butyl with shorter alkyl chains may significantly reduce LogP, altering membrane permeability and SAR predictions.
Molecular Weight Gap Lower homologs do not replicate the butyl-specific balance of molecular weight and rotatable bonds, potentially affecting synthetic access and library design.
SAR Invalidation Substituting a generic N-alkyl indoline-6-amine may invalidate existing structure-activity relationships and lead to divergent pharmacokinetic profiles in early discovery.

1-Butyl-2,3-dihydro-1H-indol-6-amine: Comparison with Close Analogs


Lipophilicity (LogP) Across N-Alkyl Chain Lengths

The n-butyl substituent confers significantly higher lipophilicity compared to shorter alkyl chains. Measured LogP for the butyl derivative is 2.62, versus 1.65 for the ethyl analog and 1.29 for the methyl analog . The propyl analog (data not directly available) would be expected to fall between 1.65 and 2.62, but the butyl chain provides a distinct jump in partition coefficient that can be critical for achieving desired membrane permeability or CNS penetration in lead optimization .

Lipophilicity (LogP)
Direct comparison
Butyl LogP 2.62 vs Ethyl 1.65, Methyl 1.29
Difference: +0.97 (ethyl), +1.33 (methyl)
Reported higher lipophilicity may support permeability and CNS penetration studies.
Calculated LogP from vendor datasheets; experimental validation recommended.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Molecular Weight and Steric Bulk Differences

The butyl-substituted indoline-6-amine has a molecular weight of 190.28 g/mol, representing a 28.05 g/mol increase over the ethyl analog (162.23 g/mol) and a 42.07 g/mol increase over the methyl analog (148.21 g/mol) . This difference in mass and chain length translates into distinct physical handling properties (e.g., boiling point predicted at 352.8±35.0 °C for the butyl derivative) and alters the steric environment around the indoline nitrogen, which can affect both reactivity in subsequent synthetic steps and binding pocket occupancy in biological targets [1].

Molecular Weight & Sterics
Direct comparison
Butyl: 190.28 g/mol
Ethyl: 162.23; Methyl: 148.21
Butyl is 17% heavier than ethyl, 28% heavier than methyl
Fills a specific mass window for library design or fragment-based screening.
Vendor-reported molecular weights; physical properties may vary.
Synthetic Chemistry Building Blocks Molecular Diversity

Purity Specifications and Analytical Data by Vendor

Commercially available batches of 1-butyl-2,3-dihydro-1H-indol-6-amine are specified at ≥95% purity (AKSci, Chemscene) or 98% (ChemSrc), with some vendors providing access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request [1]. In contrast, close analogs like 1-propyl-2,3-dihydro-1H-indol-6-amine are less widely stocked, and detailed analytical data (e.g., NMR, HPLC traces) may not be as readily accessible from major suppliers . The availability of verified purity documentation directly supports reproducible experimental outcomes and streamlines procurement workflows.

Purity & Availability
Supporting evidence
Butyl: 95–98% purity, multiple vendors
Propyl: limited availability, fewer analytical data
Verified purity documentation may reduce experimental failure risk from impurities.
Based on vendor product pages; CoA/SDS availability may vary.
Quality Control Procurement Reproducibility

Drug-Likeness and Physicochemical Predictions

The compound exhibits a calculated XLogP of 2.6, a topological polar surface area (TPSA) of 29.3 Ų, and a fraction of sp3 carbons (Fsp3) of 0.5 . This combination—moderate lipophilicity, low TPSA, and balanced sp3 character—falls within favorable ranges for oral bioavailability (Lipinski's Rule of 5) and central nervous system (CNS) drug-likeness. While lower N-alkyl analogs (methyl, ethyl) have even lower TPSA, their lower LogP may limit CNS exposure; the butyl chain provides a specific lipophilicity boost while maintaining a TPSA well below the typical 60–70 Ų threshold for blood-brain barrier permeation . No direct in vivo data is available, but the computational profile suggests this compound is a rational selection when designing molecules with improved membrane permeability over smaller alkyl analogs.

Drug-Likeness Predictions
Class-level inference
LogP 2.6, TPSA 29.3 Ų, Fsp3 0.5
Within favorable oral/CNS drug-like space
In silico profile suggests a balanced selection for permeability optimization studies.
Calculated values; no direct in vivo validation available.
ADME Prediction Drug-Likeness Computational Chemistry

1-Butyl-2,3-dihydro-1H-indol-6-amine: Application Scenarios


Medicinal Chemistry SAR: Enhanced Lipophilicity

Researchers optimizing a lead series for improved membrane permeability or CNS exposure can use 1-butyl-2,3-dihydro-1H-indol-6-amine as an N-alkylated indoline core with a LogP of 2.62, compared to 1.65 for the ethyl analog . This quantitative difference allows scientists to probe the effect of increased lipophilicity on cellular potency and off-target profiles without drastically altering the core scaffold. The primary amine handle enables rapid amide bond formation or reductive amination to generate focused libraries.

Library Synthesis with Defined Molecular Weight

In combinatorial chemistry or parallel synthesis workflows, the butyl derivative offers a molecular weight of 190.28 g/mol—intermediate between the ethyl (162.23) and pentyl (204.31) analogs . This specific mass can be exploited to fill a gap in a pre-existing compound collection or to systematically increment molecular weight in a series of analogs for physicochemical property analysis. The compound's commercial availability at ≥95% purity from multiple vendors ensures consistent quality across batches .

Computational ADME Modeling and Validation

The well-defined calculated properties of 1-butyl-2,3-dihydro-1H-indol-6-amine—including XLogP 2.6, TPSA 29.3 Ų, and Fsp3 0.5—make it an ideal test compound for validating in silico ADME prediction models or for training machine learning algorithms on the effects of N-alkyl chain length on drug-likeness . Procurement of this compound supports reproducibility in computational-experimental feedback loops.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR: Lipophilicity Tuning
N-butyl indoline core with primary amine handle; moderate lipophilicity profile
Permeability assays and target engagement in lead optimization
Library Synthesis with Defined MW
Distinct molecular weight between ethyl and pentyl analogs; research-grade purity
Physicochemical property profiling across analog series
Computational ADME Modeling
Well-defined calculated LogP, TPSA, Fsp3 for model validation
In silico-in vitro correlation studies; training ML algorithms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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